molecular formula C14H22N2O3 B037959 Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate CAS No. 124045-49-4

Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate

Cat. No. B037959
CAS RN: 124045-49-4
M. Wt: 266.34 g/mol
InChI Key: RIVRWNPTJMEYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When this compound binds to these receptors, it activates a series of signaling pathways that lead to a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of adenylate cyclase, and the activation of MAPK signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are wide-ranging and include the modulation of neurotransmitter release, the inhibition of adenylate cyclase, and the activation of MAPK signaling pathways. Additionally, this compound has been shown to have potential therapeutic applications, particularly in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate in lab experiments is its potent agonist activity at the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. Additionally, this compound has potential therapeutic applications, particularly in the treatment of pain and inflammation. However, one of the limitations of using this compound in lab experiments is its potential for abuse, which makes it important to handle this compound with care.

Future Directions

There are several future directions for research on Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate. One potential area of research is the development of new therapeutic applications for this compound, particularly in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use as a tool for studying the endocannabinoid system. Finally, there is a need for further research on the safety and potential for abuse of this compound, particularly in the context of its potential therapeutic applications.

Scientific Research Applications

Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate has gained significant attention in scientific research due to its potential use as a tool for studying the endocannabinoid system. This compound has been shown to have a high affinity for both CB1 and CB2 receptors and can be used to study the effects of cannabinoid agonists on these receptors. Additionally, this compound has been shown to have potential therapeutic applications, particularly in the treatment of pain and inflammation.

properties

CAS RN

124045-49-4

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

methyl 4-[methyl(4-pyrrolidin-1-ylbut-2-ynyl)amino]-4-oxobutanoate

InChI

InChI=1S/C14H22N2O3/c1-15(13(17)7-8-14(18)19-2)9-3-4-10-16-11-5-6-12-16/h5-12H2,1-2H3

InChI Key

RIVRWNPTJMEYJD-UHFFFAOYSA-N

SMILES

CN(CC#CCN1CCCC1)C(=O)CCC(=O)OC

Canonical SMILES

CN(CC#CCN1CCCC1)C(=O)CCC(=O)OC

synonyms

Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dowex 50 resin (200 mg) which had been activated with HCl was added to a solution of N-Methyl-N-[4-(1-pyrrolidinyl)-2-butynyl]-3-carboxypropanamide (101 mg, 0.40 mmol) in MeOH (2 mL) and the suspension was vigorously stirred overnight. The resin was filtered off and washed thoroughly with TFA. The combined MeOH and TFA washes were evaporated under a stream of N2, neutralized with 2M Na2CO3 solution and the product was extracted into EtOAc (3× mL). The organic layer was dried over Na2CO3, evaporated in vacuo and purified on silica gel (CHCl3 /MeOH/NH4OH, 40/10/1) to give 009 (66.8 mg, 63% yield). MS (CI-NH3), m/e 267 (MH+), 186, 172. 1H NMR (CDCl3) δ1.79 (br s, 4 H), 2.58 (br s, 4 H), 2.64 (m, 4 H), 2.98 & 3.07* (s, 3 H), 3.38 (s, 2 H), 3.68 (s, 3 H), 4.08 & 4.24* (s, 2 H).
[Compound]
Name
resin
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-Methyl-N-[4-(1-pyrrolidinyl)-2-butynyl]-3-carboxypropanamide
Quantity
101 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Yield
63%

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